![molecular formula C9H10N4 B1280476 [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine CAS No. 741717-66-8](/img/structure/B1280476.png)
[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine
Overview
Description
[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine is a chemical compound with the molecular formula C9H10N4 It is characterized by the presence of a triazole ring attached to a phenyl group, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine typically involves the reaction of 3-bromobenzylamine with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes a cycloaddition reaction with an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Substitution reactions can occur at the phenyl ring or the triazole ring, involving reagents such as halogens or alkylating agents. These reactions can produce a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low to moderate temperatures.
Substitution: Halogens, alkylating agents; conditions: organic solvents, catalysts such as copper(I) or palladium(II).
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted triazole and phenyl derivatives .
Scientific Research Applications
Anticancer Applications
The compound has shown promise as an anticancer agent, particularly through its derivatives. Studies have indicated that compounds with triazole moieties can inhibit cancer cell growth by targeting microtubule dynamics. For instance, a related compound, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide, exhibited an IC50 value of 46 nM against MCF-7 human breast tumor cells, demonstrating potent antiproliferative activity .
Case Study: Structure–Activity Relationship (SAR) Analysis
A structure–activity relationship study highlighted that the substitution patterns on the triazole ring significantly influence the anticancer activity. Specific heterocyclic substitutions were tolerated, which suggests that the design of new derivatives could lead to enhanced efficacy against various cancer types .
Table 1: Anticancer Activity of Triazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 13e | MCF-7 | 0.046 | Inhibition of tubulin polymerization |
Compound 2 | HCT-116 | 0.0156 | Induction of apoptosis |
Doxorubicin | MCF-7 | 0.0197 | DNA intercalation |
Antimicrobial Activity
The triazole scaffold is also recognized for its antimicrobial properties. Research indicates that compounds containing the triazole ring can exhibit significant antibacterial and antifungal activities. For example, derivatives of 3-amino-1H-1,2,4-triazole have been synthesized and evaluated for their antimicrobial effects against various pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study: Synthesis and Evaluation
A series of triazole-tethered compounds were synthesized and tested for antibacterial activity. The results demonstrated that certain derivatives had potent inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating infections caused by resistant strains .
Table 2: Antimicrobial Activity of Triazole Derivatives
Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | MRSA | 0.5 µg/mL |
Compound B | E. coli | 2 µg/mL |
Compound C | C. albicans | 1 µg/mL |
Mechanistic Insights
The mechanism by which [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine exerts its biological effects has been investigated through various studies. Notably, it has been shown to disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis . Furthermore, its antimicrobial action is believed to involve interference with nucleic acid synthesis and cell wall integrity in bacteria and fungi .
Mechanism of Action
The mechanism of action of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form coordination complexes with metal ions, enhancing its catalytic activity in various chemical reactions. Additionally, the phenyl and methylamine groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
[3-(1H-1,2,3-Triazol-1-yl)phenyl]methylamine: Similar structure but with a different triazole ring.
[3-(1H-1,2,4-Triazol-1-yl)phenyl]ethylamine: Similar structure but with an ethylamine group instead of a methylamine group.
[3-(1H-1,2,4-Triazol-1-yl)phenyl]propylamine: Similar structure but with a propylamine group.
Uniqueness: The uniqueness of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine lies in its specific triazole ring configuration and the presence of a methylamine group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Biological Activity
[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound features a triazole ring connected to a phenyl group via a methylamine linker. This structure is significant for its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound primarily include:
- Anticancer Activity : Several studies have indicated that derivatives of triazole compounds exhibit cytotoxic effects against various cancer cell lines.
- Antiviral Properties : Triazole derivatives have shown promise in inhibiting viral proteases, particularly in the context of herpesviruses.
- Anticonvulsant Effects : Some triazole derivatives have been evaluated for their potential anticonvulsant properties.
Anticancer Activity
Research has demonstrated that triazole derivatives possess significant anticancer properties. For instance, a study evaluated the cytotoxicity of various triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that certain compounds exhibited higher selectivity towards melanoma cells compared to other cancer types due to their unique resistance mechanisms .
Table 1: Cytotoxicity of Triazole Derivatives
Compound | Cell Line | IC50 (µM) | Selectivity |
---|---|---|---|
A | IGR39 | 12 | High |
B | MDA-MB-231 | 45 | Moderate |
C | Panc-1 | 60 | Low |
Antiviral Activity
The antiviral potential of this compound has been explored in the context of human cytomegalovirus (HCMV). A study reported that aryl triazole inhibitors effectively inhibited the proteolytic activity of HCMV's protease with IC50 values ranging from 41–334 µM. This inhibition was attributed to the compounds' ability to covalently modify critical cysteine residues in the protease active site .
Anticonvulsant Properties
Triazole derivatives have also been investigated for their anticonvulsant activities. A screening study revealed that certain compounds exhibited significant inhibition of voltage-gated sodium channels (VGSCs), which are critical in seizure propagation. The mechanism was linked to their structural features allowing interaction with neuronal ion channels .
Case Study 1: Anticancer Efficacy
In a recent study involving synthesized triazole derivatives, compound A showed promising results against melanoma cells with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin. This underscores the potential of this compound as a lead compound for further development in cancer therapy.
Case Study 2: Antiviral Mechanism
Another investigation into the antiviral activity demonstrated that compounds derived from the triazole scaffold effectively inhibited HCMV replication in vitro. The binding affinity and specificity towards the viral protease were characterized using high-throughput screening techniques .
Properties
IUPAC Name |
[3-(1,2,4-triazol-1-yl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13/h1-4,6-7H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGZDQMQHNQJOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464019 | |
Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741717-66-8 | |
Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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